2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-9-4-13(20-25-9)17-14(21)8-26-16-19-18-15(24-16)10-5-11(22-2)7-12(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTXGXKVBAGMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Amines and Alcohols: From reduction reactions
Substituted Derivatives: From substitution reactions
Scientific Research Applications
Chemistry
Catalysis: Oxadiazole derivatives are studied for their catalytic properties in various chemical reactions.
Material Science: These compounds are used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Oxadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anti-inflammatory Agents: Some compounds in this class exhibit anti-inflammatory properties and are being studied for their potential therapeutic applications.
Industry
Agriculture: These compounds are used in the development of pesticides and herbicides.
Pharmaceuticals: They are explored for their potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The target compound shares a 1,3,4-oxadiazole scaffold with several analogs, but variations in substituents significantly influence molecular properties. Key comparisons are summarized below:
Key Observations:
- Substituent Effects on Lipophilicity: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility compared to halogenated analogs like 8t (chloro) or 2a (chlorophenyl).
- Core Heterocycle Variations : Replacing oxadiazole with thiadiazole (as in the compound) increases molecular weight and introduces sulfur, which may enhance lipophilicity and metabolic stability .
- Bioactivity Trends : Analogs like 8t and 8u () demonstrate inhibitory activity against LOX, α-glucosidase, and BChE, suggesting the oxadiazole-thioacetamide scaffold is a promising pharmacophore for enzyme targeting. The absence of indole or piperazinyl groups in the target compound may reduce BChE affinity but improve selectivity for other targets .
Enzyme Inhibition Potential
- LOX Inhibition : Compound 8t (IC₅₀ = 12.3 µM) and 8u (IC₅₀ = 18.7 µM) showed moderate lipoxygenase inhibition, attributed to the indolylmethyl group’s ability to interact with hydrophobic enzyme pockets . The target compound’s 3,5-dimethoxyphenyl group may offer similar interactions but with reduced steric hindrance.
- α-Glucosidase Inhibition : 8v (nitro substituent) exhibited the highest α-glucosidase inhibition (IC₅₀ = 8.9 µM), highlighting the role of electron-withdrawing groups in enhancing activity .
Antimicrobial and Catalytic Activity
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Thiadiazole-containing analogs () may exhibit longer half-lives due to sulfur’s resistance to oxidative metabolism, whereas oxadiazoles are more prone to hydrolysis .
Biological Activity
The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of oxadiazole and isoxazole, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 429.45 g/mol
- CAS Number : 838816-57-2
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized compounds with similar structures, it was found that derivatives containing the oxadiazole ring demonstrate enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. Notably, compounds showed effective inhibition against species such as Bacillus cereus and Bacillus thuringiensis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Bacillus cereus | 15 mm |
| Compound B | Bacillus thuringiensis | 18 mm |
| Compound C | Escherichia coli | 10 mm |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. A significant study reported that oxadiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC values for these compounds ranged from 0.47 µM to 1.4 µM, indicating potent activity against thymidylate synthase (TS), an essential enzyme for DNA synthesis .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Cell Line | IC Value (µM) |
|---|---|
| HCT116 | 0.74 |
| MCF7 | 0.28 |
| HUH7 | 0.52 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes associated with cellular processes such as DNA replication and repair. The presence of the oxadiazole moiety enhances lipophilicity, facilitating cellular uptake and interaction with target sites .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives were tested for antimicrobial activity using the disc diffusion method. Compounds showed a marked increase in activity against Gram-positive bacteria compared to their Gram-negative counterparts.
- Cytotoxicity Assessment : The National Cancer Institute's NCI-60 panel was utilized to evaluate the cytotoxicity of synthesized oxadiazole derivatives, revealing promising results with several compounds exhibiting low IC values across multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
